molecular formula C17H16ClN3S B14983884 5-(4-chlorophenyl)-N-cyclopentylthieno[2,3-d]pyrimidin-4-amine

5-(4-chlorophenyl)-N-cyclopentylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14983884
M. Wt: 329.8 g/mol
InChI Key: YUFYXDIPHIKEJA-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-cyclopentylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-cyclopentylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine ring.

    Introduction of the 4-Chlorophenyl Group: This step involves the substitution reaction where a 4-chlorophenyl group is introduced to the thieno[2,3-d]pyrimidine core.

    N-Cyclopentylation:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-cyclopentylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound is being investigated for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-cyclopentylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways and biological processes. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-N-cyclopentylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the 4-chlorophenyl and N-cyclopentyl groups enhances its interaction with molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C17H16ClN3S

Molecular Weight

329.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-cyclopentylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H16ClN3S/c18-12-7-5-11(6-8-12)14-9-22-17-15(14)16(19-10-20-17)21-13-3-1-2-4-13/h5-10,13H,1-4H2,(H,19,20,21)

InChI Key

YUFYXDIPHIKEJA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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